5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole
CAS No.: 154586-22-8
Cat. No.: VC16701284
Molecular Formula: C9H7BrN2S
Molecular Weight: 255.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154586-22-8 |
|---|---|
| Molecular Formula | C9H7BrN2S |
| Molecular Weight | 255.14 g/mol |
| IUPAC Name | 5-[4-(bromomethyl)phenyl]thiadiazole |
| Standard InChI | InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2 |
| Standard InChI Key | TWFBWCABIZOZMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CBr)C2=CN=NS2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a para-bromomethyl-substituted benzene ring. The molecular formula is C₉H₇BrN₂S, with a molecular weight of 255.14 g/mol. The bromomethyl group at the para position of the phenyl ring enhances electrophilic reactivity, making the compound a valuable precursor for nucleophilic substitution and cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 154586-22-8 |
| Molecular Formula | C₉H₇BrN₂S |
| Molecular Weight | 255.14 g/mol |
| Reactivity | High (bromomethyl group) |
| Primary Use | Synthetic intermediate |
Synthesis and Optimization Strategies
Bromination Pathways
The synthesis of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole typically involves bromination of precursor molecules, such as 5-(4-methylphenyl)-1,2,3-thiadiazole, using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Solvent choice (e.g., carbon tetrachloride or dichloromethane) and temperature (often 60–80°C) critically influence yield and selectivity.
Yield Optimization
-
Catalysts: Radical initiators like azobisisobutyronitrile (AIBN) improve bromination efficiency.
-
Solvent Effects: Non-polar solvents favor monobromination, minimizing di-substituted byproducts.
-
Temperature Control: Elevated temperatures accelerate reaction rates but may compromise selectivity.
Table 2: Representative Synthesis Conditions
| Precursor | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(4-Methylphenyl)-thiadiazole | NBS | CCl₄ | 70 | 68–72 |
| 5-(4-Methylphenyl)-thiadiazole | Br₂ | CH₂Cl₂ | 60 | 55–60 |
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling access to diverse derivatives. For example:
-
Reaction with primary amines yields 5-(4-aminomethylphenyl)-1,2,3-thiadiazole derivatives.
-
Thiol substitution produces sulfanyl analogs, which have shown enhanced antimicrobial activity in related thiadiazoles .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) allow aryl or heteroaryl groups to replace the bromine atom, expanding structural diversity. Such derivatives are explored for anticancer and anticonvulsant applications .
Applications in Drug Discovery
Prodrug Design
The bromomethyl group serves as a “handle” for prodrug functionalization, enabling controlled release of active metabolites. This strategy improves pharmacokinetics in related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume